molecular formula C22H30N6O2 B2519344 7-isopentyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 377053-81-1

7-isopentyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2519344
CAS RN: 377053-81-1
M. Wt: 410.522
InChI Key: UQKPBHRRVKOGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-isopentyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly known as PNU-142633, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a critical role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. PNU-142633 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Pharmacological and Biological Activities of Related Compounds

  • Nerolidol's Diverse Biological Activities : Nerolidol, a sesquiterpene alcohol found in various plants, demonstrates a wide range of pharmacological and biological activities. This compound is utilized in cosmetics and as a food flavoring agent, indicating its safety and potential for beneficial health effects. The review emphasizes nerolidol's promising prospects as a chemical or drug candidate in agriculture and medicine due to its antimicrobial, antioxidant, and anti-inflammatory properties (Chan et al., 2016).

  • Diketopiperazines (DKPs) in Drug Discovery : DKPs, cyclic dipeptides formed from two amino acids, have shown a broad spectrum of bioactivities. The review highlights the structural diversity and therapeutic potential of DKPs, including anti-tumor, neuroprotective, and antimicrobial activities. This underscores the importance of structural modifications in enhancing pharmacological effects and suggests that compounds like the specified purine derivative could have varied medicinal applications (Wang et al., 2013).

  • Monoterpenes as Antimicrobial Agents : Monoterpenes, including p-Cymene, have been identified for their antimicrobial effects. This review indicates the potential of monoterpenes to treat communicable diseases and their role in addressing antimicrobial resistance. It suggests that derivatives of the targeted compound could similarly be explored for antimicrobial properties, contributing to healthcare and biomedical applications (Marchese et al., 2017).

  • Glycine-site NMDA Receptor Antagonists : Research on glycine-site NMDA receptor antagonists highlights the therapeutic promise of such compounds for CNS disorders, including cerebral ischemia, epilepsy, and schizophrenia. The review discusses the challenge of achieving suitable in vivo activity due to the compounds' acidic nature and blood-brain barrier penetration issues. This insight could be relevant to the development and application of the specified purine derivative in neuropharmacology (Kulagowski & Leeson, 1995).

properties

IUPAC Name

1,3-dimethyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-16(2)10-11-28-18-19(24(3)22(30)25(4)20(18)29)23-21(28)27-14-12-26(13-15-27)17-8-6-5-7-9-17/h5-9,16H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKPBHRRVKOGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-7-(3-methylbutyl)-8-(4-phenylpiperazin-1-yl)purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.